molecular formula C16H16ClNO3 B12610819 Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 874016-06-5

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate

Katalognummer: B12610819
CAS-Nummer: 874016-06-5
Molekulargewicht: 305.75 g/mol
InChI-Schlüssel: WKNYITMVMJXCAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a chlorophenyl group, and a hydroxyethyl group attached to a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4-chlorophenyl)-2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as crystallization or chromatography, to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the chlorophenyl and hydroxyethyl groups.

    1-(4-Chlorobenzhydryl)piperazine: Contains a chlorophenyl group but differs in the overall structure.

    Ethyl N-(2-hydroxyethyl)carbamate: Similar functional groups but different substituents.

Uniqueness

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential biological activity, while the hydroxyethyl group provides additional sites for chemical modification .

Eigenschaften

CAS-Nummer

874016-06-5

Molekularformel

C16H16ClNO3

Molekulargewicht

305.75 g/mol

IUPAC-Name

benzyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C16H16ClNO3/c17-14-8-6-13(7-9-14)15(10-19)18-16(20)21-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)

InChI-Schlüssel

WKNYITMVMJXCAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.